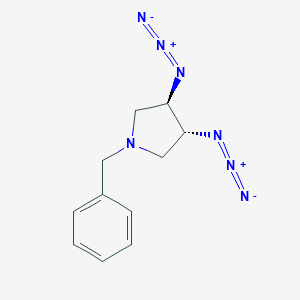

(3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine

Description

Properties

IUPAC Name |

(3R,4R)-3,4-diazido-1-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N7/c12-16-14-10-7-18(8-11(10)15-17-13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTPNWLLDKCASW-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine typically involves the azidation of a suitable precursor. One common method is the reaction of (3R,4R)-3,4-dihydroxy-1-(phenylmethyl)pyrrolidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely.

Types of Reactions:

Substitution Reactions: The azido groups in this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Sodium azide (NaN3): Used for azidation reactions.

Lithium aluminum hydride (LiAlH4): Used for reduction of azido groups to amines.

Copper(I) catalysts: Used in cycloaddition reactions to form triazoles.

Major Products:

Substituted pyrrolidines: Formed through nucleophilic substitution.

Amines: Formed through reduction of azido groups.

Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 243.27 g/mol. Its structure features azido groups at the 3 and 4 positions of the pyrrolidine ring, which contribute to its reactivity in chemical transformations. The chirality of the compound, specifically the (3R,4R) configuration, enhances its potential for selective reactions in synthetic applications .

Applications in Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its azido groups can participate in various reactions such as:

- Click Chemistry : The azido groups facilitate the formation of triazoles through azide-alkyne cycloaddition reactions, which are pivotal in creating diverse chemical libraries.

- Functionalization : The compound can be modified to introduce different functional groups, expanding its utility in synthesizing complex organic molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Azide-Alkyne Cycloaddition | Formation of triazoles via Cu(I) catalysis |

| Nucleophilic Substitution | Replacement of azide with nucleophiles |

| Reduction | Conversion of azides to amines or other functionalities |

Medicinal Chemistry Applications

The compound exhibits potential applications in medicinal chemistry due to its unique properties:

Anticancer Activity

Research indicates that compounds with azido groups can interact with biological targets, potentially leading to the development of anticancer agents. For instance, modifications of this compound have been explored for their ability to inhibit specific cancer cell lines through targeted mechanisms .

Case Study: Anticancer Compound Development

In a study focused on developing novel anticancer agents, derivatives of this compound were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxicity compared to standard treatments, highlighting the compound's potential as a lead structure for further drug development .

Interaction Studies

Interaction studies involving this compound primarily focus on its reactivity with other chemical entities. The presence of azide groups allows for:

Mechanism of Action

The mechanism of action of (3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as reduction to amines or cycloaddition to form triazoles, which can then interact with biological targets or be used in further synthetic applications.

Molecular Targets and Pathways:

Azido groups: React with nucleophiles or undergo reduction.

Triazoles: Formed from cycloaddition reactions can interact with biological targets or be used in click chemistry applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The uniqueness of (3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine lies in its combination of a benzyl-substituted pyrrolidine core and diazido groups. Below is a comparison with structurally related pyrrolidine derivatives:

Key Observations :

Stereochemistry : The (3R,4R) configuration in the target compound distinguishes it from diastereomers like rel-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine, which exhibit different binding affinities due to spatial arrangement .

Functional Groups : The diazido groups enable cycloaddition reactions (e.g., with alkynes), unlike methylsulfonyloxy or hydroxyl groups in analogs .

Substituent Effects : The benzyl group enhances lipophilicity compared to simpler pyrrolidine derivatives (e.g., pyrrolidine-2-one), improving membrane permeability in drug delivery .

Biological Activity

(3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine is a chiral azido compound characterized by its unique pyrrolidine structure, which includes azido groups at the 3 and 4 positions and a phenylmethyl substituent at the 1 position. This compound has garnered interest in various fields, particularly in organic synthesis and biological research due to its reactivity and potential applications in medicinal chemistry.

- IUPAC Name : (3R,4R)-3,4-Diazido-1-(phenylmethyl)pyrrolidine

- CAS Number : 140134-20-9

- Molecular Formula : C11H13N7

- Molecular Weight : 243.27 g/mol

The biological activity of this compound is largely attributed to the reactivity of its azido groups. These groups can participate in various chemical transformations such as:

- Reduction to Amines : Azido groups can be reduced to form amines which may have different biological activities.

- Cycloaddition Reactions : The azido groups can undergo cycloaddition to form triazoles, which are valuable in bioorthogonal chemistry.

These transformations allow the compound to interact with various biological targets and pathways.

1. Bioorthogonal Chemistry

The azido functionality makes this compound suitable for bioorthogonal reactions, which are reactions that can occur inside living systems without interfering with native biochemical processes. This property is exploited in:

- Labeling biomolecules : For tracking and studying cellular processes.

2. Potential Therapeutic Applications

Research indicates that compounds with similar structures have shown promise in treating neurological disorders. For instance:

- Compounds based on pyrrolidine frameworks have been evaluated for their effects on neurotransmitter transporters. These studies suggest that modifications to the pyrrolidine ring can enhance affinity for dopamine and serotonin transporters, potentially leading to treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3R,4R)-3,4-Dihydroxy-1-(phenylmethyl)pyrrolidine | Structure | Precursor for azido compound synthesis |

| (3R,4R)-3,4-Diazido-1-benzylpyrrolidine | Structure | Similar reactivity but different substituents |

This table illustrates how variations in substitution patterns can influence the biological activity and synthetic utility of pyrrolidine derivatives.

Study 1: Neurotransmitter Affinity

A study investigating the binding affinities of various pyrrolidine derivatives revealed that modifications similar to those found in this compound can significantly affect interactions with neurotransmitter transporters. For example, certain dihydroxy derivatives exhibited high affinity for dopamine transporters (DAT) and norepinephrine transporters (NET), suggesting a potential pathway for developing new antidepressants .

Study 2: Bioorthogonal Probes

Research into azido compounds has shown their effectiveness as bioorthogonal probes in live-cell imaging. The incorporation of this compound into cellular systems demonstrated successful labeling of specific proteins without disrupting normal cellular functions .

Q & A

Basic Research Questions

Q. What is a standard synthetic route for generating (3R,4R)-(-)-3,4-diazido-1-(phenylmethyl)pyrrolidine from its benzyl-protected precursor?

- Methodological Answer : The compound can be synthesized via hydrogenolysis of (3R,4R)-1-benzyl-3,4-pyrrolidinediol using 10% Pd/C in anhydrous methanol under H₂ gas. This removes the benzyl protecting group, yielding the diol intermediate, which is subsequently functionalized with azide groups via diazotransfer reactions. Critical steps include catalyst activation, reaction monitoring via TLC, and purification by recrystallization .

Q. How is the stereochemical configuration of (3R,4R)-configured pyrrolidines confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For example, monoclinic crystal systems (space group P2₁) with defined unit cell parameters (e.g., a = 6.0244 Å, b = 8.1033 Å, c = 10.3981 Å, β = 96.016°) provide unambiguous spatial assignments. Complementary techniques include chiral HPLC and optical rotation measurements .

Q. What precautions are necessary when handling diazido-pyrrolidine derivatives?

- Methodological Answer : Due to the potential explosivity of azides, reactions should be conducted under inert atmospheres (N₂/Ar) in flame-resistant glassware. Work-up requires quenching excess azide reagents (e.g., with NaNO₂/HCl) and avoiding concentrated solutions. Storage should be in dilute, stabilized solvents at -20°C .

Advanced Research Questions

Q. What diastereoselective strategies are effective for synthesizing pyrrolidine derivatives with (3R,4R) configurations?

- Methodological Answer : Mitsunobu conditions (e.g., DIAD/Ph₃P) enable stereocontrol during cyclization of polyol intermediates. For example, tri-O-benzyl-D-glucal can be converted to a β-amido pentaol, cyclized under Mitsunobu conditions to fix the (3R,4R) stereochemistry. Epimerization at specific carbons can be minimized by optimizing reaction temperature and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.